(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQMFZZCANDIQ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128593-66-8 | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Iminization Reaction
The iminization step employs a water-miscible solvent such as methanol, ethanol, or isopropanol to facilitate the reaction between benzaldehyde and (R)-1-phenylethylamine. Unlike traditional methods that use toluene and require azeotropic water removal, this approach retains water of reaction, simplifying the process. For example, mixing equimolar amounts of benzaldehyde and (R)-1-phenylethylamine in methanol at 24°C for 6 hours yields benzylidene-(1-phenylethyl)imine with >95% conversion.
Key Reaction Parameters:
Catalytic Hydrogenation
The imine intermediate is hydrogenated in situ using palladium on activated carbon (Pd/C) under mild conditions (20–30°C, 0.1–5 bar H₂). This step proceeds without racemization, critical for maintaining the enantiomeric excess (ee) of the (R)-configured product. For instance, hydrogenating the imine derived from 375.7 kg of (R)-1-phenylethylamine (97.1% ee) and 329 kg of benzaldehyde in methanol with 6 kg of 5% Pd/C achieves 99.4% conversion to (R)-N-Benzyl-1-phenylethylamine.
Hydrogenation Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10% Pd/C (w/w) |
| H₂ Pressure | 0.1–10 bar |
| Reaction Time | 5–24 hours |
| Yield | 89.5–99.4% |
Experimental Optimization and Process Scalability
Solvent Selection
Methanol outperforms toluene in iminization due to its miscibility with water, enabling a single-phase reaction. Comparative studies show that methanol-based systems achieve 99.4% product purity versus 82.5% in toluene, attributed to reduced side reactions and improved catalyst efficiency.
Catalyst Performance
Palladium catalysts (1–10% Pd/C) are optimal for hydrogenation, with higher loadings reducing reaction times. Fixed-bed reactors using 1% Pd/MgO-Al₂O₃ at 10 bar H₂ pressure demonstrate scalability, producing 98.3% (S)-N-Benzyl-1-phenylethylamine with 99.1% ee in continuous flow.
Enantiomeric Purity Retention
The absence of azeotropic distillation prevents thermal stress on the imine, preserving chirality. GC analyses confirm that the (R)-configuration remains intact, with ee values ≥97.1% across batches.
Analytical Characterization
Gas Chromatography (GC)
GC analysis quantifies reaction components using peak area percentages. For example, post-hydrogenation samples show negligible residual amine (<0.1%) and aldehyde (<0.2%), with the product dominating at 89.5–99.4%.
Representative GC Data:
| Component | Percentage (Area) |
|---|---|
| (R)-1-Phenylethylamine | 0% |
| Benzaldehyde | 0.1% |
| (R)-N-Benzyl-1-phenylethylamine | 99.4% |
Enantiomeric Excess Determination
Chiral HPLC or polarimetry validates ee values. The patented method consistently achieves ≥97% ee, meeting pharmaceutical-grade standards.
Comparative Analysis with Alternative Methods
Traditional routes involving imine isolation and purification introduce bottlenecks, whereas the one-pot hydrogenation method reduces steps and improves yield. A side-by-side comparison highlights:
Industrial-Scale Production
Example 3 of US6476268B1 details a pilot-scale synthesis using 375.7 kg of (R)-1-phenylethylamine, yielding 99.4% product with 97.1% ee. Key considerations include:
-
Catalyst Recycling: Pd/C can be recovered and reused with minimal activity loss.
-
Cost Efficiency: Methanol’s low cost and high availability reduce operational expenses.
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, precipitating this compound. Filtration and recrystallization from ethanol/water afford the final product in >98% purity .
Chemical Reactions Analysis
Types of Reactions: ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Antinociceptive Properties
Recent studies have highlighted the potential of (R)-(+)-N-Benzyl-1-phenylethylamine derivatives in pain management. Research indicates that certain diphenethylamines, including those derived from this compound, exhibit significant antinociceptive effects. These compounds demonstrate high affinity for kappa-opioid receptors (KOP), which are implicated in pain modulation. For instance, a study found that N-benzyl substituted diphenethylamines showed enhanced potency compared to conventional analgesics .
Neuropharmacology
The compound has been investigated for its neuropharmacological properties, particularly in relation to neurotransmitter systems. Its derivatives have been explored as potential ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The synthesis of chiral tertiary dibenzylamines, including (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, has shown promise as new ligands for these enzymes .
Synthetic Applications
Chiral Synthesis
(R)-(+)-N-Benzyl-1-phenylethylamine is often utilized as a chiral building block in asymmetric synthesis. Its ability to facilitate the formation of other chiral compounds makes it valuable in the production of pharmaceuticals and agrochemicals. For example, it can be used to synthesize β-amino acids through various methodologies, such as the Barton decarboxylation reaction .
Catalysis
The compound has also been employed in catalytic processes where its chiral nature can influence the outcome of reactions. In one notable study, (R)-(+)-N-Benzyl-1-phenylethylamine was used as a chiral auxiliary in the resolution of racemic mixtures, enhancing the yield of enantiomerically pure products .
Case Studies
Case Study 1: Synthesis of Chiral Ligands
A recent study detailed the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine using a modified Barton reaction protocol. This compound was characterized using NMR and mass spectrometry, demonstrating its potential as a new ligand for AChE/BuChE with promising biological activity .
| Compound | Yield (%) | Characterization Techniques |
|---|---|---|
| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine | 50% | NMR, Mass Spectrometry |
Case Study 2: Antinociceptive Activity
In another investigation, various N-benzyl derivatives were tested for their antinociceptive effects in animal models. The results indicated that these compounds significantly reduced pain responses without the motor side effects typically associated with opioid analgesics .
| Compound | KOP Affinity | Effectiveness |
|---|---|---|
| N-benzyl diphenethylamine | High | Significant pain reduction |
Mechanism of Action
The mechanism of action of ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and phenylethylamine groups facilitate binding to these targets, leading to various biochemical effects. The compound can act as an agonist or antagonist, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and key physicochemical parameters of (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride with related compounds:
Key Observations :
- Chirality : All compounds except Benzhydrylamine hydrochloride are chiral, enabling stereoselective applications .
- Substituent Effects: The hydroxyethyl group in (R)-(+)-N-(2-Hydroxyethyl)-α-phenylethylamine HCl enhances hydrogen bonding and aqueous solubility compared to the hydrophobic benzyl group in the target compound .
- Molecular Weight : Bulkier substituents (e.g., hydroxyethyl) increase molecular weight, impacting diffusion and crystallization behavior .
Functional and Application Differences
Chiral Resolution Efficiency
- The target compound exhibits superior efficacy in resolving 4-chloromandelic acid due to synergistic halogen (Cl) and aromatic interactions, achieving >99% enantiomeric excess (e.e.) in optimized conditions .
- In contrast, (R)-(+)-N-Allyl-1-phenylethylamine HCl lacks a benzyl group, reducing π-π stacking efficiency and yielding lower e.e. values (~85%) for similar substrates .
Pharmaceutical Utility
- Benzphetamine Hydrochloride shares structural motifs with the target compound but incorporates a methyl group, enabling CNS stimulant activity via dopamine/norepinephrine reuptake inhibition .
- The hydroxyethyl derivative’s enhanced solubility makes it preferable for liquid formulations, whereas the target compound’s hydrophobicity favors solid-phase synthesis .
Biological Activity
(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride, a chiral amine, is recognized for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by its enantiomeric purity and is frequently used as a building block for various biologically active molecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 275.79 g/mol
- CAS Number : 128593-66-8
The compound features both benzyl and phenylethylamine groups, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound can act as:
- Agonist or Antagonist : Depending on the target receptor, it may enhance or inhibit receptor activity.
- Enzyme Substrate : It plays a role in enzyme-substrate interactions, impacting various biochemical pathways.
The binding affinity to receptors such as adenosine receptors has been documented, indicating its potential influence on central nervous system activities .
Biological Activity Overview
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound can influence enzyme activities related to neurotransmitter release. For instance, studies involving monoamine oxidase (MAO) indicate that this compound may modulate neurotransmitter levels by inhibiting MAO-B, thus enhancing dopamine availability in the brain .
- Pharmacological Applications : In pharmacological research, this compound has been utilized to develop new therapeutic agents aimed at treating conditions such as depression and anxiety disorders. Its ability to cross the blood-brain barrier enhances its relevance in CNS-targeted therapies .
- Synthetic Applications : As a chiral building block, this compound has been employed in synthesizing various biologically active compounds, including potential anti-inflammatory agents and neuroprotective drugs .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Chirality | Biological Activity |
|---|---|---|
| (S)-(-)-N-Benzyl-1-phenylethylamine | Opposite | Different receptor affinities and effects |
| N-Benzyl-2-phenylethylamine | Structural Isomer | Varies in biological activity due to substitution pattern |
Q & A
Basic: What safety protocols should be followed when handling (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride in laboratory settings?
Answer:
Due to insufficient toxicological data (), strict safety measures are critical. Key protocols include:
- Eye Exposure: Flush eyes with flowing water for 10–15 minutes and consult an ophthalmologist.
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing.
- Ingestion: Rinse mouth (if conscious) and seek medical attention immediately.
- PPE: Wear gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks .
Basic: What is the synthetic route for this compound, and what are the key reaction conditions?
Answer:
A validated synthesis starts with (R)-1-methylbenzylamine, undergoing reductive alkylation with benzaldehyde under hydrogen atmosphere. Key steps include:
- Catalyst: Palladium on carbon (Pd/C) for hydrogenation.
- Solvent: Methanol or ethanol.
- Yield Optimization: Adjusting reaction time (12–24 hours) and temperature (25–40°C) to achieve ~80% yield.
- Chirality Retention: Monitor stereochemical integrity via polarimetry or chiral HPLC .
Advanced: How does this compound facilitate chiral resolution of mandelic acid derivatives?
Answer:
The compound acts as a chiral resolving agent via halogen-π interactions and hydrogen bonding . For example, in resolving 4-chloromandelic acid (4-ClMA):
- Diastereomeric Salt Formation: (R)-BPA preferentially binds (S)-4-ClMA through Cl···π interactions with the benzyl group.
- Crystallization Selectivity: (S)-4-ClMA·(R)-BPA salts crystallize more readily due to stronger lattice energies.
- Mechanistic Insight: X-ray crystallography and DFT calculations validate the role of halogen positioning in chiral discrimination .
Advanced: What analytical methods are recommended for assessing enantiomeric purity and complex stability?
Answer:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase; detection at 254 nm.
- Polarimetry: Compare specific rotation ([α]D) to literature values (e.g., +58° for (R)-BPA).
- Thermogravimetric Analysis (TGA): Evaluate thermal stability of diastereomeric salts (decomposition >200°C indicates robust complexes).
- X-ray Diffraction: Resolve crystal packing motifs to confirm stereochemical outcomes .
Basic: What structural features of this compound contribute to its resolving ability?
Answer:
- Chiral Center: The (R)-configuration at the 1-phenylethylamine backbone ensures enantioselective interactions.
- Benzyl Group: Provides π-system for halogen bonding (e.g., with Cl in 4-ClMA).
- Amine Functionality: Facilitates salt formation with carboxylic acids via proton transfer.
- Rigid Conformation: Minimizes conformational flexibility, enhancing stereochemical recognition .
Advanced: How can crystallization conditions be optimized for enantiomer separation using this compound?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) to improve solubility and nucleation.
- Cooling Rate: Slow cooling (0.5°C/min) promotes larger crystal growth, reducing occlusions.
- Seeding: Add pre-formed (R)-BPA·(S)-acid crystals to induce controlled crystallization.
- pH Adjustment: Maintain pH ~4–5 to stabilize the protonated amine-carboxylate ion pair.
- Contradiction Note: Conflicting solubility data may arise from solvent polymorphism; validate via DSC and PXRD .
Advanced: What experimental strategies address low yields in diastereomeric salt formation?
Answer:
- Counterion Screening: Replace hydrochloride with besylate or tosylate to alter solubility.
- Additive Engineering: Introduce co-solvents (e.g., DMSO) to disrupt competing hydrogen bonds.
- Molar Ratio Optimization: Vary BPA:acid ratios (1:1 to 2:1) to favor stoichiometric binding.
- Racemization Check: Use chiral HPLC to detect unintended configuration changes during prolonged reactions .
Basic: How is the enantiomeric excess (ee) of this compound quantified?
Answer:
- NMR with Chiral Shift Reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for (R) and (S) enantiomers.
- Chiral GC-MS: Use β-cyclodextrin-based columns for gas-phase separation.
- Circular Dichroism (CD): Measure Cotton effects at 220–250 nm for amine chromophores.
- Validation: Cross-check results with two independent methods to resolve discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
